3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone
Overview
Description
3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolyl intermediate. This intermediate is synthesized by reacting 3-methyl-1H-pyrazole with appropriate reagents to introduce the amino group at the 5-position.
The next step involves the formation of the pyridazinone core. This can be achieved by cyclization reactions involving hydrazine derivatives and suitable diketones or keto acids. The final step is the coupling of the pyrazolyl intermediate with the pyridazinone core under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogenated reagents like chloroformates or bromides; reactions often require catalysts or bases to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.
Industry
In the industrial sector, this compound finds applications in the development of new materials and chemical products. Its reactivity and stability make it suitable for use in various industrial processes, including the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3(2H)-Pyridazinone derivatives: These compounds share the pyridazinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrazolyl derivatives: Compounds with pyrazolyl groups exhibit similar reactivity but may have different biological activities depending on their overall structure.
Uniqueness
What sets 3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone apart is its specific combination of functional groups, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(6-hydrazinylpyridazin-3-yl)-5-methylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N7/c1-5-4-6(9)15(14-5)8-3-2-7(11-10)12-13-8/h2-4H,9-10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCHLGIEYFIHJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NN=C(C=C2)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220880 | |
Record name | 3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70589-18-3 | |
Record name | 3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Pyridazinone, 6-(5-amino-3-methyl-1H-pyrazol-1-yl)-, hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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